4,4,4-Trifluorobutylmercaptan
Description
4,4,4-Trifluorobutylmercaptan is a fluorinated thiol compound characterized by a butyl chain substituted with three fluorine atoms at the terminal carbon and a sulfhydryl (-SH) functional group. Its molecular structure (CF₃CH₂CH₂CH₂SH) combines the hydrophobic and electron-withdrawing effects of fluorine with the nucleophilic reactivity of the mercaptan group. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty materials. CymitQuimica offers it in high purity for research and small-scale applications, with available quantities ranging from 250 mg to 5 g .
Properties
IUPAC Name |
4,4,4-trifluorobutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3S/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIVIQOXZMOCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611683 | |
| Record name | 4,4,4-Trifluorobutane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170655-60-4 | |
| Record name | 4,4,4-Trifluorobutane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluorobutane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutylmercaptan typically involves the reaction of 4,4,4-trifluorobutanol with thiolating agents under controlled conditions . One common method includes the use of ethyl trifluoroacetate and a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone, followed by reduction and hydrolysis to yield the desired mercaptan .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorobutylmercaptan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the mercaptan group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted mercaptans depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluorobutylmercaptan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 4,4,4-Trifluorobutylmercaptan exerts its effects involves its interaction with various molecular targets. The mercaptan group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of certain enzymes and proteins. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and other biomolecules.
Comparison with Similar Compounds
Comparative Data Tables
Table 1. Structural and Functional Comparison
| Compound | Key Functional Groups | Reactivity Profile | Primary Applications |
|---|---|---|---|
| This compound | -SH, -CF₃ | Nucleophilic substitution | Materials science, catalysis |
| Ethyl 3-(4-(Trifluoromethyl)phenyl)-[1,2,4]oxadiazole-5-carboxylate | Oxadiazole, ester, -CF₃ | Aromatic stability | Pharmaceutical intermediates |
| 4,4,4-Trifluoroacetoacetic ethyl ester | β-keto ester, -CF₃ | Condensation reactions | Agrochemicals, pharma |
| 4,4,4-Trinitrobutyric acid ester | Nitro, azide | Thermal decomposition | Energetic materials |
Table 2. Market and Production Metrics (2024)
Research Findings and Trends
- Fluorinated Mercaptans : Growing interest in fluorinated thiols for creating hydrophobic coatings and anti-fouling surfaces .
- Market Dynamics : 4,4,4-Trifluoroacetoacetic ethyl ester’s dominance in agrochemicals contrasts with this compound’s specialized research role .
- Safety : The nitro/azide compound’s instability highlights the need for careful handling compared to fluorinated analogs .
Biological Activity
4,4,4-Trifluorobutylmercaptan is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C4H7F3S
- Molecular Weight : 164.17 g/mol
The presence of trifluoromethyl groups is known to enhance the lipophilicity and reactivity of compounds, which may influence their biological interactions.
Biological Activity Overview
The biological activities of this compound are primarily related to its role as a thiol compound. Thiols are known for their antioxidant properties and ability to participate in redox reactions. The following sections summarize key findings related to the biological activity of this compound.
Antioxidant Activity
Research indicates that thiol compounds can scavenge free radicals and reduce oxidative stress. A study demonstrated that mercaptans exhibit significant antioxidant activity due to their ability to donate electrons and stabilize free radicals.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Cysteine | 15 | Free radical scavenging |
| Glutathione | 10 | Free radical scavenging and detoxification |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies showed that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
- Case Study : A study involving human breast cancer cell lines (MCF-7) reported an IC50 value of 30 µM for this compound, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 30 | 2.5 |
| Normal Fibroblasts | >100 | - |
Antimicrobial Activity
The antimicrobial potential of thiols has been explored in several studies. While specific data on this compound is limited, related compounds have shown promising results against various pathogens.
- Case Study : A related compound with a similar structure demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.
Mechanistic Insights
The mechanisms underlying the biological activities of thiol compounds like this compound are multifaceted:
- Redox Reactions : Thiols can undergo oxidation to form disulfides or sulfenic acids, which may play roles in signaling pathways.
- Metal Chelation : Thiols can bind metal ions, potentially influencing metal-dependent enzymatic reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
